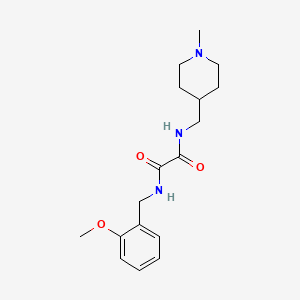
N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used to determine the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can often be found in chemical databases or determined experimentally .科学的研究の応用
Role in Neuropharmacology
N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide and related compounds have been explored for their roles in neuropharmacology, particularly focusing on receptor interactions and potential therapeutic applications. For example, the compound GSK1059865, closely related in structure, was evaluated for its effects on compulsive food consumption, highlighting the significance of oxalamide derivatives in modulating neural pathways related to addiction and compulsion behaviors (Piccoli et al., 2012).
Photodynamic Therapy
Compounds structurally similar to this compound have been studied for their potential in photodynamic therapy (PDT). For instance, the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have demonstrated significant singlet oxygen quantum yields, indicating their potential as photosensitizers in PDT for cancer treatment (Pişkin et al., 2020).
Organic Synthesis and Reactivity
The reactivity and synthetic applications of oxalamide-based compounds have been extensively studied. For example, the oxidative removal of N-(4-methoxybenzyl) groups on certain substrates using cerium(IV) diammonium nitrate has been documented, showcasing the versatility of methoxybenzyl-protected intermediates in organic synthesis (Yamaura et al., 1985). Furthermore, the synthesis of acridine-based DNA bis-intercalating agents involving methoxybenzylamine derivatives illustrates the application of these compounds in developing molecules with potential biological activities (Moloney et al., 2001).
Corrosion Inhibition
Research into Schiff bases containing methoxy and nitro substitutes, including those structurally related to this compound, has shown effective corrosion inhibition properties for mild steel in acidic solutions. This underscores the potential industrial applications of oxalamide derivatives in materials science and engineering (Heydari et al., 2018).
Molecular Pharmacology
The discovery and development of selective receptor agonists and antagonists, such as the S1P receptor agonist ceralifimod, highlight the therapeutic potential of compounds related to this compound in treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-9-7-13(8-10-20)11-18-16(21)17(22)19-12-14-5-3-4-6-15(14)23-2/h3-6,13H,7-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQTRAZWZFLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)
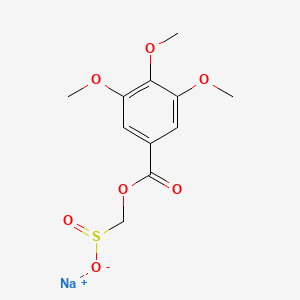
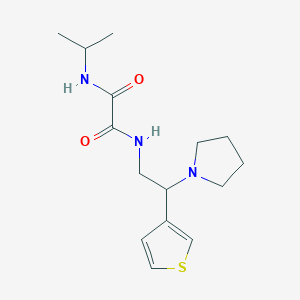

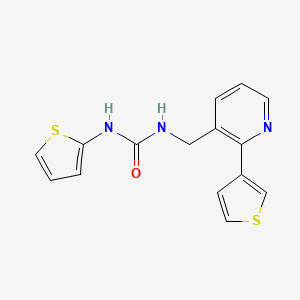
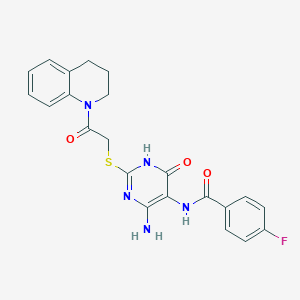
![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2943862.png)
![2-methyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2943865.png)
![Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)

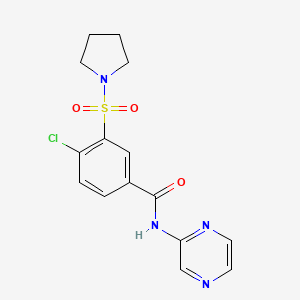
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)